Latifoloside J Latifoloside J Latifoloside J is a natural product found in Ilex latifolia with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1839783
InChI: InChI=1S/C48H78O18/c1-20-21(2)30-23-9-10-28-45(6)13-12-29(65-42-39(36(56)33(53)26(19-50)64-42)66-40-37(57)34(54)31(51)22(3)61-40)44(4,5)27(45)11-14-47(28,8)46(23,7)15-16-48(30,43(59)60)17-24(20)62-41-38(58)35(55)32(52)25(18-49)63-41/h9,20-22,24-42,49-58H,10-19H2,1-8H3,(H,59,60)/t20-,21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,45-,46+,47+,48+/m0/s1
SMILES:
Molecular Formula: C48H78O18
Molecular Weight: 943.1 g/mol

Latifoloside J

CAS No.:

Cat. No.: VC1839783

Molecular Formula: C48H78O18

Molecular Weight: 943.1 g/mol

* For research use only. Not for human or veterinary use.

Latifoloside J -

Specification

Molecular Formula C48H78O18
Molecular Weight 943.1 g/mol
IUPAC Name (1R,2S,3R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Standard InChI InChI=1S/C48H78O18/c1-20-21(2)30-23-9-10-28-45(6)13-12-29(65-42-39(36(56)33(53)26(19-50)64-42)66-40-37(57)34(54)31(51)22(3)61-40)44(4,5)27(45)11-14-47(28,8)46(23,7)15-16-48(30,43(59)60)17-24(20)62-41-38(58)35(55)32(52)25(18-49)63-41/h9,20-22,24-42,49-58H,10-19H2,1-8H3,(H,59,60)/t20-,21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,45-,46+,47+,48+/m0/s1
Standard InChI Key VAJYUKIWYNMLOC-UAXICUADSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(C[C@H]1O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C
Canonical SMILES CC1C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1OC6C(C(C(C(O6)CO)O)O)O)C(=O)O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C

Introduction

Chemical Structure and Properties

Structural Elucidation

Latifoloside J possesses a complex chemical structure characterized as 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl 3β,21α-dihydroxy-urs-12-en-28-oic acid 21-O-β-D-glucopyranoside . This structure features an ursane-type triterpenoid backbone with multiple sugar moieties attached at specific positions, creating a glycosidic structure that contributes to its biological activity.

The structural elucidation of Latifoloside J was accomplished through various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1D and 2D NMR experiments were essential in determining the precise arrangement of sugars and the aglycone component . The use of techniques such as ROE difference, HOHAHA difference, 1H-1H COSY, and 1H-13C COSY (HMQC, HMBC) has been crucial for accurately identifying the complex structure of similar triterpenoid saponins .

Physical and Chemical Properties

Latifoloside J exhibits physical and chemical properties typical of triterpenoid saponins, including:

  • High molecular weight due to its complex structure combining a triterpenoid skeleton with multiple sugar moieties

  • Solubility characteristics influenced by its glycoside nature, generally showing better solubility in polar solvents

  • Optical activity, as measured using digital polarimetry

  • Distinct spectroscopic profiles, particularly in NMR experiments

Source and Isolation

Botanical Source

Latifoloside J is primarily isolated from the bark of Ilex latifolia, a plant belonging to the Aquifoliaceae family . This evergreen plant is native to East Asia, particularly China, where it has been utilized in traditional medicine. The plant contains various triterpenoid saponins, with Latifoloside J being one of the bioactive constituents identified through phytochemical investigations.

Isolation and Purification Methods

The isolation of Latifoloside J involves a systematic extraction and purification process. Based on methodologies described for similar compounds, the general procedure includes:

  • Extraction of the plant bark with methanol

  • Partitioning of the methanol extract between water and organic solvents (n-hexane and n-butanol)

  • Chromatographic separation of the n-butanol extract on silica gel

  • Further purification using Lobar RP-18 and Sephadex LH-20

  • Final purification via repeated High-Performance Liquid Chromatography (HPLC) on octadecylsilica (ODS) gel columns

This multistep purification process is necessary to obtain Latifoloside J with sufficient purity for structural characterization and biological testing.

Biological Activities

Neuroprotective Effects

Research on Ilex latifolia extracts, which contain Latifoloside J among other saponins, has demonstrated significant neuroprotective properties. Studies have shown that these extracts can prevent memory impairment induced by amyloid beta (Aβ) proteins in animal models . The neuroprotective effects appear to work through multiple mechanisms, including:

  • Inhibition of apoptosis in neuronal cells

  • Prevention of tau protein phosphorylation, a key process in neurodegenerative disorders

  • Modulation of cellular signaling pathways related to neuronal survival

These findings suggest that Latifoloside J may contribute to the neuroprotective properties of Ilex latifolia extracts, positioning it as a compound of interest for neurodegenerative disease research.

Research Methods in Structural Analysis

Spectroscopic Techniques

The structural characterization of Latifoloside J relies heavily on advanced spectroscopic methods, particularly:

TechniqueApplication in Latifoloside J ResearchKey Information Obtained
1H NMR (500 MHz)Primary structure determinationProton environments, coupling patterns
13C NMR (125 MHz)Carbon skeleton characterizationCarbon types and positions
2D NMR (COSY, HMQC, HMBC)Connectivity determinationAtom-to-atom connections
HR-FAB-MSMolecular formula confirmationExact mass and fragmentation pattern
Optical rotationStereochemistry assessmentConfiguration of chiral centers

These complementary techniques, when used together, provide a comprehensive structural profile of Latifoloside J .

Chemical Analysis Methods

Additional analytical methods used in the characterization of triterpenoid saponins like Latifoloside J include:

  • Acid hydrolysis for sugar identification

  • Colorimetric assays for functional group detection

  • Chromatographic techniques for purity assessment

  • Polarimetry for determining optical activity

Comparison with Related Compounds

Relationship to Other Triterpenoid Saponins from Ilex Species

Latifoloside J belongs to a family of structurally related triterpenoid saponins found in various Ilex species. Several related compounds have been identified, including:

CompoundSourceStructural Relationship to Latifoloside JNotable Biological Activity
Latifoloside IIlex latifoliaSimilar core structure with different sugar attachmentNot specified in sources
Latifoloside KIlex latifoliaRelated triterpenoid saponinNot specified in sources
Latifoloside LIlex latifoliaRelated triterpenoid saponinNot specified in sources
Ilekudinoside AIlex kudinchaRelated triterpenoid from different Ilex speciesPotential ACAT inhibition
Kudinoside GIlex kudincha and I. latifoliaFound in both speciesNot specified in sources

This family of compounds shares similar structural features but differs in specific glycosylation patterns and functional group modifications, which may contribute to their varying biological activities.

Structure-Activity Relationships

The biological activities of triterpenoid saponins like Latifoloside J are closely linked to their structural features. Key structure-activity relationships include:

  • The type and position of sugar moieties affecting water solubility and bioavailability

  • The presence of specific functional groups on the triterpenoid backbone influencing receptor binding

  • Stereochemistry at key positions determining biological recognition

Understanding these relationships can guide future research into the development of semi-synthetic derivatives with enhanced biological activities.

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